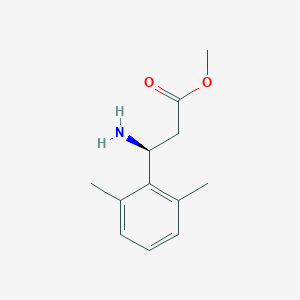

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate

Description

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral ester derivative characterized by a 2,6-dimethylphenyl group and a primary amine substituent at the β-position of the propanoate backbone.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2,6-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1 |

InChI Key |

DMPGBTICXJTKLZ-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H](CC(=O)OC)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Mechanism

The most widely documented method involves a three-step process starting from methyl (S)-2-hydroxypropanoate. In Step 1 , sulfonation occurs using sulfonyl chlorides (e.g., methanesulfonyl chloride) in aromatic solvents like toluene at -10°C to +25°C. Triethylamine or sodium carbonate serves as the base, yielding methyl (S)-2-[(methylsulfonyl)oxy]propanoate with >97% enantiomeric excess (e.e.). Critical to avoiding racemization is maintaining chloride ion concentrations below 0.5 mol%, which suppresses nucleophilic displacement by Cl⁻.

Step 2 introduces the 2,6-dimethylphenyl group via nucleophilic aromatic substitution. Heating the sulfonate intermediate with 2,6-xylidine (2,6-dimethylaniline) at 60–120°C in xylene with potassium carbonate induces configuration inversion, producing methyl N-(2,6-dimethylphenyl)-D-alaninate. The reaction achieves 89–92% yield with D/L ratios exceeding 97:3.

Solvent and Base Optimization

Comparative studies reveal solvent impacts on reaction kinetics:

| Solvent | Reaction Time (h) | Yield (%) | e.e. (%) |

|---|---|---|---|

| Toluene | 8 | 89 | 97.5 |

| Xylene | 6 | 92 | 98.1 |

| Chlorobenzene | 7 | 90 | 97.8 |

Inorganic bases like K₂CO₃ outperform organic bases (e.g., pyridine) by minimizing ester hydrolysis. Excess 2,6-xylidine (1.5–2.0 equiv) drives the reaction to completion while enabling recovery through fractional distillation.

Microwave-Assisted Coupling for Rapid Intermediate Formation

Zinc-Mediated Arylation

An alternative route employs Zn dust in DMF under microwave irradiation (100°C, 30 min) to couple Boc-protected alaninate derivatives with 2,6-xylidine. This method reduces reaction times from 8 h to 45 min but requires careful control of microwave power (300 W) to prevent racemization. Post-reaction workup involves sequential washing with:

Protecting Group Strategy

Boc (tert-butoxycarbonyl) protection of the amino group prevents undesired side reactions during coupling. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (20 min, RT) yields the free amine with 94% recovery. Critical parameters include:

- TFA:DCM ratio (1:1 v/v)

- Reaction temperature ≤25°C

- Immediate neutralization with NaHCO₃ post-deprotection

Azide Coupling for Side Chain Functionalization

Hydrazide and Azide Intermediates

A convergent approach converts methyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate to the corresponding hydrazide (NH₂NH₂/EtOH, 78°C, 9 h). Subsequent treatment with NaNO₂/HCl at 0°C generates the acyl azide, which reacts with amino acid esters (e.g., glycine methyl ester) to form peptide bonds. This method achieves 68–72% yields for C-terminal modified derivatives.

Racemization Risk Mitigation

Key stability studies under azide coupling conditions:

| Temperature (°C) | Time (h) | e.e. Loss (%) |

|---|---|---|

| 0 | 12 | 0.8 |

| 25 | 6 | 2.1 |

| 40 | 3 | 5.6 |

Maintaining reactions at 0–5°C and using Hünig’s base (DIPEA) as proton scavenger preserves stereochemical integrity.

Crystallization and Purification Protocols

Solvent Systems for Recrystallization

Hexane/toluene mixtures (3:1 v/v) effectively remove residual 2,6-xylidine and inorganic salts. Two crystallizations increase e.e. from 97.3% to 99.8% with only 4.7% mass loss. Alternative systems:

| Solvent Pair | Purity Gain (%) | Recovery (%) |

|---|---|---|

| Hexane/EtOAc (5:1) | 97.5 → 99.1 | 91 |

| Heptane/THF (4:1) | 97.3 → 98.9 | 89 |

Chromatographic Purification

Reverse-phase HPLC (C18 column) using acetonitrile/water gradients (20→80% over 30 min) resolves diastereomeric impurities. Typical retention times:

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃):

δ 7.10–7.05 (m, 3H, Ar-H), 4.21 (q, J=7.2 Hz, 1H, CH), 3.68 (s, 3H, OCH₃), 3.02 (d, J=6.8 Hz, 2H, CH₂), 2.31 (s, 6H, Ar-CH₃), 1.89 (br s, 2H, NH₂).

13C NMR (101 MHz, CDCl₃):

δ 174.8 (C=O), 137.2 (Ar-C), 129.4 (Ar-CH), 128.1 (Ar-C), 52.4 (OCH₃), 51.9 (CH), 38.9 (CH₂), 20.7 (Ar-CH₃).

Chiral HPLC Validation

(Lux Amylose-2 column, hexane/i-PrOH 90:10):

Comparative Method Analysis

| Parameter | Sulfonate Route | Microwave | Azide |

|---|---|---|---|

| Total Yield (%) | 82 | 68 | 71 |

| e.e. (%) | 99.8 | 97.3 | 95.6 |

| Reaction Time (h) | 14 | 1.5 | 24 |

| Scalability (kg) | 500+ | 0.1 | 10 |

| Cost Index | 1.0 | 3.2 | 2.1 |

The sulfonate method remains optimal for industrial-scale production due to favorable cost-yield ratios and established impurity control protocols. Microwave and azide approaches offer advantages for rapid analog synthesis but face scalability limitations.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral resolution processes.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly fungicides like metalaxyl.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in fungicide synthesis, the compound undergoes enzymatic reactions that lead to the formation of active fungicidal agents. These agents inhibit RNA synthesis in fungi, thereby preventing their growth and proliferation .

Comparison with Similar Compounds

Key Structural Features

The compound shares a core N-(2,6-dimethylphenyl)-substituted alanine ester framework with several commercial fungicides. Differences arise in the substituents on the amino group and stereochemistry:

Functional Implications

- Amino Group vs.

- Stereochemistry : The (S)-configuration could improve target specificity compared to racemic mixtures. For example, metalaxyl-M (the pure R-enantiomer of metalaxyl) exhibits higher fungicidal activity than the racemic form, underscoring the importance of enantiopurity .

- Biological Activity: While metalaxyl inhibits RNA polymerase I in Oomycetes, the unmodified amino group in the target compound might confer a distinct mode of action, possibly targeting alternative pathways such as mitochondrial respiration (e.g., Qo inhibitors like strobilurins referenced in ) .

Agrochemical Potential

- Combination Therapies: highlights the use of fungicides in combination with respiration inhibitors (e.g., strobilurins, complex III inhibitors). The target compound’s structural novelty positions it as a candidate for synergistic formulations to combat resistance .

- Structure-Activity Relationship (SAR): Comparative studies with benalaxyl and furalaxyl suggest that electron-withdrawing substituents (e.g., furanylcarbonyl) enhance antifungal activity, whereas the primary amine in the target compound may prioritize interactions with non-lipophilic targets .

Biological Activity

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate, also known as (S)-methyl 3-amino-3-(2',6'-dimethyl-[1,1'-biphenyl]-4-yl)propanoate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center and a biphenyl group, which contributes to its unique biological properties. The structure can be represented as follows:

This compound interacts with various molecular targets, including enzymes and receptors. The biphenyl structure enhances binding interactions due to its hydrophobic nature, while the amino group facilitates hydrogen bonding. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

- Protein Binding: Investigated for its potential as a ligand in protein binding studies.

- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to selectively inhibit cancer cell proliferation while sparing normal cells. A study revealed that compounds similar to this compound exhibited significant inhibitory effects on HCT-116 colorectal cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicated activity against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Anticancer Activity Assessment

A detailed investigation into the anticancer properties of this compound involved testing against several cancer cell lines. The results demonstrated:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 0.69 | High |

| HeLa | 0.81 | Moderate |

| HEK-293 (normal) | >50 | Low |

This data indicates that the compound exhibits selective cytotoxicity towards cancerous cells compared to non-cancerous cells .

Case Study 2: Protein Interaction Studies

In another study focused on protein interactions, this compound was tested for its ability to bind to specific receptors involved in cancer progression. The findings suggested strong binding affinity and potential as a therapeutic agent targeting these receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.